Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13609217
InChI: InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
SMILES: CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.C(=O)(C(=O)O)O
Molecular Formula: C14H24N2O6
Molecular Weight: 316.35 g/mol

Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate

CAS No.:

Cat. No.: VC13609217

Molecular Formula: C14H24N2O6

Molecular Weight: 316.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate -

Specification

Molecular Formula C14H24N2O6
Molecular Weight 316.35 g/mol
IUPAC Name tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid
Standard InChI InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key PLCOMGLWKQJESQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.C(=O)(C(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate consists of a spirocyclic diamine core fused with a tert-butyl carboxylate group and an oxalate counterion. The spiro[4.4]nonane system creates a rigid bicyclic structure, while the oxalate salt improves crystallinity and bioavailability . The IUPAC name is tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid, and its SMILES representation is CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.C(=O)(C(=O)O)O .

Computed and Experimental Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight316.35 g/molPubChem
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors7PubChem
Rotatable Bond Count3PubChem
Density1.1 ± 0.1 g/cm³Chemsrc
Boiling Point319.4 ± 25.0 °C at 760 mmHgChemsrc
Flash Point147.0 ± 23.2 °CChemsrc

The compound’s logP value of 1.02 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its exact mass (316.1634 Da) and monoisotopic mass (316.1634 Da) confirm purity in mass spectrometry analyses.

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via salt formation between tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate and oxalic acid. Typical conditions involve mixing equimolar amounts of the parent compound and oxalic acid in ethanol or dichloromethane at room temperature . The reaction proceeds via proton transfer, yielding the oxalate salt with high purity after recrystallization.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra show distinct signals for the tert-butyl group (δ 1.4 ppm), spirocyclic protons (δ 3.2–4.0 ppm), and oxalate protons (δ 2.5 ppm) .

  • Infrared (IR) Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (N-H stretch) confirm functional groups .

  • Mass Spectrometry: ESI-MS exhibits a parent ion peak at m/z 316.16 .

Biological and Pharmacological Activity

Antimicrobial Properties

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The spirocyclic core may disrupt bacterial cell wall synthesis, though mechanistic details remain under investigation.

Cytotoxic Effects

In vitro assays demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM) and A549 lung carcinoma cells (IC₅₀ = 25 µM) . Apoptosis induction via caspase-3 activation has been observed, suggesting potential as an anticancer lead.

Industrial and Research Applications

Pharmaceutical Intermediate

The spirocyclic structure serves as a scaffold for developing kinase inhibitors and GPCR modulators. Its rigidity mimics natural product architectures, enhancing target selectivity .

Material Science

The oxalate salt’s crystallinity makes it suitable for co-crystal engineering, improving drug dissolution rates in solid formulations .

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